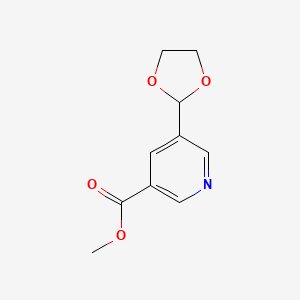![molecular formula C13H11Cl2NO B14858416 2-{[(2,5-Dichlorophenyl)amino]methyl}phenol](/img/structure/B14858416.png)
2-{[(2,5-Dichlorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,5-Dichlorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11Cl2NO. It is a biochemical used in proteomics research . This compound is characterized by the presence of a phenol group and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[(2,5-Dichlorophenyl)amino]methyl}phenol typically involves the reaction of 2,5-dichloroaniline with formaldehyde and phenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(2,5-Dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2,5-Dichlorophenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[(2,5-Dichlorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
2-{[(2,4-Dichlorophenyl)amino]methyl}phenol: Similar structure but with different chlorine substitution pattern.
2-{[(2,5-Dichlorophenyl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
2-{[(2,5-Dichlorophenyl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
2-[(2,5-dichloroanilino)methyl]phenol |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |
InChI Key |
NSOWIEYEHDPANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid](/img/structure/B14858338.png)
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858347.png)
![(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B14858348.png)
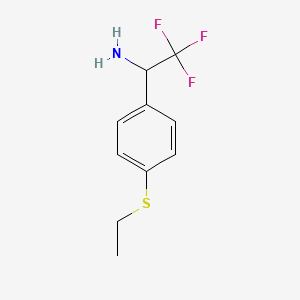


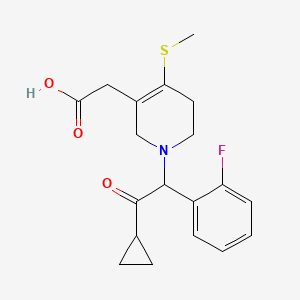
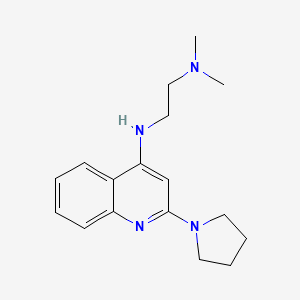
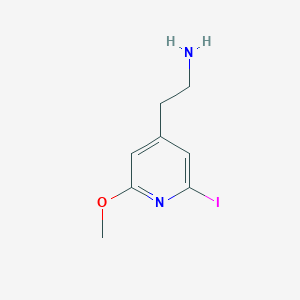
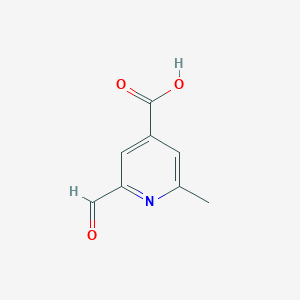

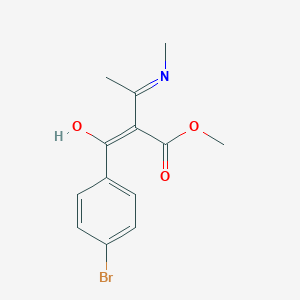
![Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14858421.png)
